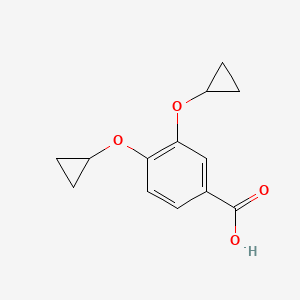
3,4-Dicyclopropoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dicyclopropoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two cyclopropoxy groups attached to the benzene ring at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dicyclopropoxybenzoic acid typically involves the cyclopropanation of a suitable benzoic acid derivative. One common method is the reaction of 3,4-dihydroxybenzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dicyclopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The cyclopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with substituted functional groups replacing the cyclopropoxy groups.
Applications De Recherche Scientifique
3,4-Dicyclopropoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dicyclopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxybenzoic acid: A structurally similar compound with hydroxyl groups instead of cyclopropoxy groups.
3,4-Dimethoxybenzoic acid: Another similar compound with methoxy groups.
Uniqueness
3,4-Dicyclopropoxybenzoic acid is unique due to the presence of cyclopropoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H14O4 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
3,4-dicyclopropyloxybenzoic acid |
InChI |
InChI=1S/C13H14O4/c14-13(15)8-1-6-11(16-9-2-3-9)12(7-8)17-10-4-5-10/h1,6-7,9-10H,2-5H2,(H,14,15) |
Clé InChI |
SIZDLUUXEYAGFV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=C(C=C(C=C2)C(=O)O)OC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


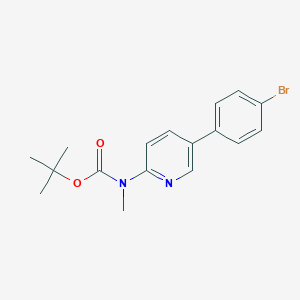


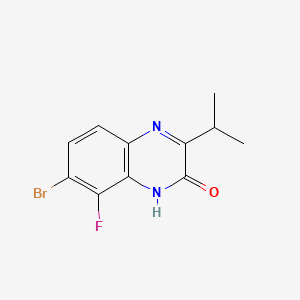
![Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]-](/img/structure/B13930405.png)
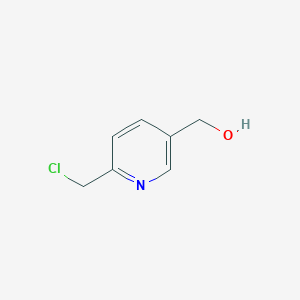
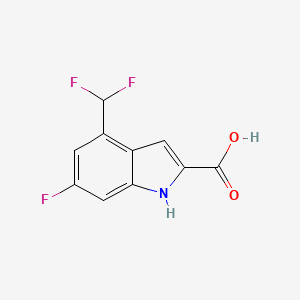
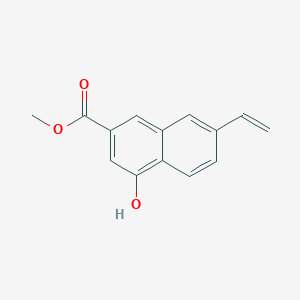
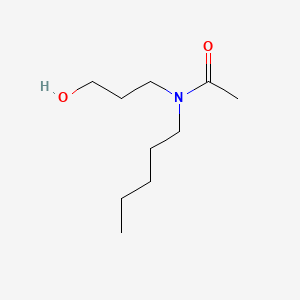
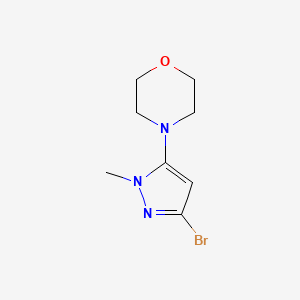
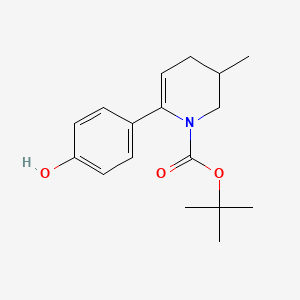
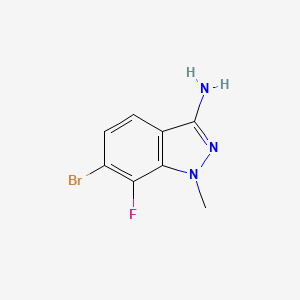
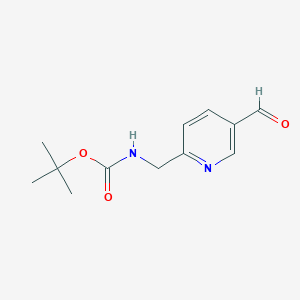
![2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl-](/img/structure/B13930457.png)
